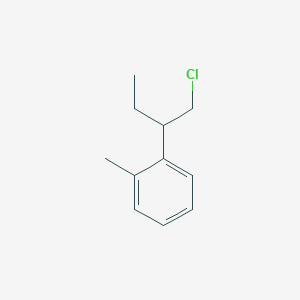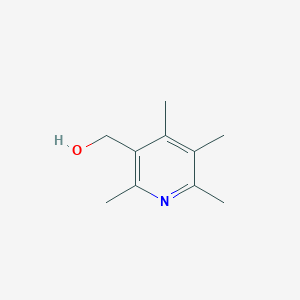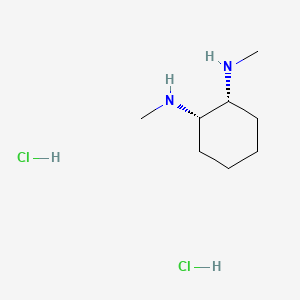
3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid: is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a propanoic acid group attached to a phenyl ring substituted with two fluorine atoms and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluoroanisole.
Grignard Reaction: The precursor undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
Applications De Recherche Scientifique
Chemistry: 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- 3-(3,5-Difluoro-2-methoxyphenyl)propanoic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3-(3,5-Difluorophenyl)propanoic acid
Comparison:
- 3-(3,5-Difluoro-2-methoxyphenyl)propanoic acid: Similar in structure but with different fluorine substitution pattern, leading to variations in chemical reactivity and biological activity.
- 3-(3,4-Dimethoxyphenyl)propanoic acid: Contains two methoxy groups instead of one, which can affect its solubility and interaction with biological targets.
- 3-(3,5-Difluorophenyl)propanoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
The unique combination of fluorine and methoxy substituents in 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid distinguishes it from these similar compounds, providing it with distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
881190-53-0 |
|---|---|
Formule moléculaire |
C10H10F2O3 |
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
3-(3,4-difluoro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-15-8-5-6(2-3-9(13)14)4-7(11)10(8)12/h4-5H,2-3H2,1H3,(H,13,14) |
Clé InChI |
YFUDWDFHLQSVLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CCC(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)






![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)

![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)


